(2-(Aminomethyl)-4-methylpiperazin-1-yl)(5-(methoxymethyl)isoxazol-3-yl)methanone dihydrochloride
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Overview
Description
(2-(Aminomethyl)-4-methylpiperazin-1-yl)(5-(methoxymethyl)isoxazol-3-yl)methanone dihydrochloride is a synthetic compound with applications in various fields, including medicinal chemistry and drug development. Its structure combines a piperazine derivative with an isoxazole moiety, contributing to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(Aminomethyl)-4-methylpiperazin-1-yl)(5-(methoxymethyl)isoxazol-3-yl)methanone dihydrochloride typically involves the following steps:
Formation of the isoxazole ring: : This can be achieved through the cyclization of suitable precursors under conditions like [2+3] cycloaddition reactions.
Introduction of the methoxymethyl group: : This is typically carried out via methylation reactions using reagents such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate.
Attachment of the piperazine derivative: : This step often involves the nucleophilic substitution of an activated leaving group on the isoxazole ring by a piperazine derivative.
Industrial Production Methods
Industrial production methods may involve scaling up the above synthetic routes. Optimizations may include:
Utilizing continuous flow chemistry techniques for improved reaction control.
Implementing green chemistry principles to reduce waste and improve efficiency.
Conducting thorough purification processes such as crystallization and recrystallization to ensure high purity of the final compound.
Chemical Reactions Analysis
Types of Reactions it Undergoes
Oxidation: : The compound can undergo oxidation reactions, especially at the piperazine ring, forming various N-oxide derivatives.
Reduction: : The isoxazole moiety can be reduced to its corresponding alcohol or amine under specific conditions.
Substitution: : Both the isoxazole and piperazine rings can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: : Catalysts such as palladium on carbon (Pd/C) under hydrogen atmosphere.
Substitution: : Nucleophiles like amines or thiols in the presence of bases.
Major Products Formed
N-Oxide derivatives: in oxidation reactions.
Alcohol or amine derivatives: in reduction reactions.
Various substituted piperazine or isoxazole derivatives in substitution reactions.
Scientific Research Applications
(2-(Aminomethyl)-4-methylpiperazin-1-yl)(5-(methoxymethyl)isoxazol-3-yl)methanone dihydrochloride has numerous applications, such as:
Chemistry: : It serves as a building block for synthesizing more complex molecules.
Biology: : Used in the study of enzyme interactions and protein binding assays.
Medicine: : Potential candidate for drug development targeting neurological disorders due to its structural similarity to neurotransmitter analogs.
Industry: : Applied in the formulation of specialty chemicals and advanced materials.
Mechanism of Action
Molecular Targets and Pathways
The compound’s mechanism of action may involve interactions with specific enzyme targets or receptor sites, altering the normal biochemical pathways. Its piperazine and isoxazole structures allow it to bind effectively with molecular targets such as:
Neurotransmitter receptors
Enzyme active sites: This binding can modulate the activity of these targets, leading to the desired biological effects.
Comparison with Similar Compounds
Comparing (2-(Aminomethyl)-4-methylpiperazin-1-yl)(5-(methoxymethyl)isoxazol-3-yl)methanone dihydrochloride with similar compounds:
(2-Aminomethylpiperidine): : Unlike this compound, it lacks the isoxazole ring, leading to different biological activity.
(1-Methylpiperazine): : This compound also has a piperazine ring but lacks the functional groups present in the isoxazole derivative, making it less versatile in certain applications.
Overall, this compound is distinguished by its combined piperazine and isoxazole structures, contributing to its unique chemical and biological properties.
Properties
IUPAC Name |
[2-(aminomethyl)-4-methylpiperazin-1-yl]-[5-(methoxymethyl)-1,2-oxazol-3-yl]methanone;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4O3.2ClH/c1-15-3-4-16(9(6-13)7-15)12(17)11-5-10(8-18-2)19-14-11;;/h5,9H,3-4,6-8,13H2,1-2H3;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQDTWBYCIMEPOZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(C(C1)CN)C(=O)C2=NOC(=C2)COC.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22Cl2N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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